molecular formula C12H15BrO B12530157 4-Bromo-7-propoxy-2,3-dihydro-1H-indene CAS No. 820238-25-3

4-Bromo-7-propoxy-2,3-dihydro-1H-indene

Cat. No.: B12530157
CAS No.: 820238-25-3
M. Wt: 255.15 g/mol
InChI Key: VZLUWECUXQUUGM-UHFFFAOYSA-N
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Description

4-Bromo-7-propoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This compound is part of the indene family, characterized by a fused ring system containing both aromatic and cycloalkane components. The presence of a bromine atom and a propoxy group on the indene structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene typically involves the bromination of 7-propoxy-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-propoxy-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of 7-propoxy-2,3-dihydro-1H-indene derivatives.

    Oxidation: Formation of this compound-1-one.

    Reduction: Formation of 7-propoxy-2,3-dihydro-1H-indene.

Scientific Research Applications

4-Bromo-7-propoxy-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-propoxy-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a propoxy group on the indene structure. This combination provides distinct chemical reactivity and potential biological activity compared to its analogs. The propoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

820238-25-3

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-7-propoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H15BrO/c1-2-8-14-12-7-6-11(13)9-4-3-5-10(9)12/h6-7H,2-5,8H2,1H3

InChI Key

VZLUWECUXQUUGM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CCCC2=C(C=C1)Br

Origin of Product

United States

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